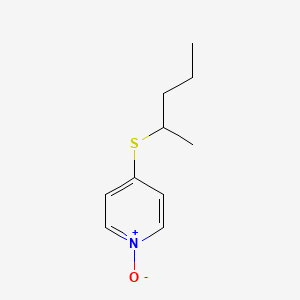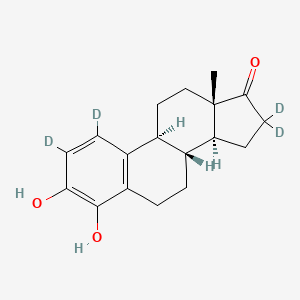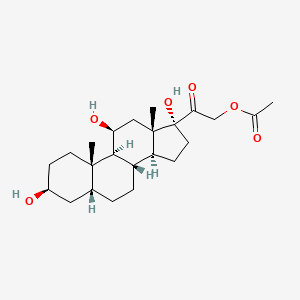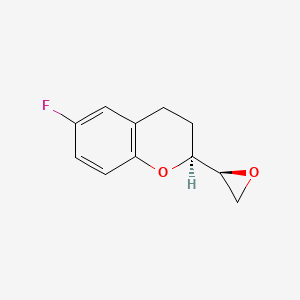
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium is an organic compound with the molecular formula C10H15NOS It is a derivative of pyridine, a basic heterocyclic organic compound, and features a sulfanyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium typically involves the introduction of a sulfanyl group to the pyridine ring followed by oxidation to form the N-oxide. One common method involves the reaction of 2-pentylthiol with 4-chloropyridine under basic conditions to form 4-(2-pentanylsulfanyl)pyridine. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to sulfoxides or sulfones.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(2-Pentanylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium involves its interaction with various molecular targets. As a mild Lewis base, the N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles. This property is exploited in various catalytic and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylsulfanyl)pyridine 1-oxide
- 4-(2-Ethylsulfanyl)pyridine 1-oxide
- 4-(2-Butylsulfanyl)pyridine 1-oxide
Uniqueness
1-Oxido-4-pentan-2-ylsulfanylpyridin-1-ium is unique due to the specific length and structure of its pentanyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing specific reactions and applications where the pentanyl group provides distinct steric and electronic effects.
Properties
CAS No. |
129598-83-0 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.296 |
IUPAC Name |
1-oxido-4-pentan-2-ylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C10H15NOS/c1-3-4-9(2)13-10-5-7-11(12)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
APNAYPJROKHWBE-UHFFFAOYSA-N |
SMILES |
CCCC(C)SC1=CC=[N+](C=C1)[O-] |
Synonyms |
Pyridine, 4-[(1-methylbutyl)thio]-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)








